molecular formula C20H21ClN6O B2902658 N-(4-chlorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine CAS No. 1291872-64-4

N-(4-chlorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2902658
CAS No.: 1291872-64-4
M. Wt: 396.88
InChI Key: VWDKVMGJXJPVPO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine (CAS 1291872-64-4) is a high-purity chemical reagent with a molecular formula of C20H25ClN6O and a molecular weight of 400.91 g/mol. This compound features a sophisticated hybrid architecture, integrating a 1,2,3-triazole core with a piperazine carbonyl linker and substituted phenyl rings. This structure is characteristic of modern drug design approaches, particularly molecular hybridization, which aims to combine distinct pharmacophoric moieties to create new chemical entities with potentially improved biological activity and optimized pharmacokinetic profiles . Compounds incorporating the 1,2,3-triazole-4-carboxamide motif, similar to this reagent, are of significant interest in medicinal chemistry and preclinical research due to their diverse biological potential . The 1,2,3-triazole ring itself is known for its metabolic stability, capability for hydrogen bonding, and its role as a bioisostere, which can facilitate favorable interactions with biological targets . Furthermore, molecular frameworks combining triazole and piperazine subunits have been investigated for their anti-proliferative properties against various human cancer cell lines . This reagent is intended for use in exploratory research applications, such as in vitro biological screening, the development of structure-activity relationships (SAR), and as a key synthetic intermediate in the construction of more complex molecules for pharmaceutical discovery. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[5-(4-chloroanilino)triazolidin-4-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN6O/c1-14-2-8-17(9-3-14)26-10-12-27(13-11-26)20(28)18-19(24-25-23-18)22-16-6-4-15(21)5-7-16/h2-9,18-19,22-25H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMFKRKDUQGEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3C(NNN3)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a triazole ring, a piperazine moiety, and chlorophenyl and methylphenyl substituents. Its molecular formula is C22H30N6OC_{22}H_{30}N_{6}O with a molecular weight of approximately 394.5 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

Anticancer Activity

Research has indicated that compounds containing the triazole moiety exhibit promising anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Proliferation : Compounds analogous to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
  • Mechanisms : The anticancer activity is often attributed to the induction of apoptosis and inhibition of angiogenesis.

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. A related study highlighted the following:

  • Neuroprotection in Alzheimer's Disease Models : It has been shown to improve learning and memory impairments in scopolamine-induced Alzheimer's disease models in mice. The compound exhibited neuroprotective effects by reducing oxidative stress and inflammation through the inhibition of the NF-κB signaling pathway .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission.
    • IC50 Values : For example, some triazole derivatives have shown IC50 values in the low micromolar range against AChE .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways contributes to its neuroprotective effects. It selectively inhibits pro-inflammatory cytokines and reduces reactive oxygen species (ROS) production.
  • Metal Chelation : The capacity to chelate biometals such as Cu²⁺ may play a role in mitigating oxidative stress associated with neurodegenerative diseases .

Study on Neuroprotective Effects

In a study examining the effects on cognitive function in mice, administration of the compound led to:

  • Significant Improvement : Mice treated with this compound showed marked improvements in memory tests compared to control groups.
  • Biochemical Analysis : Post-treatment analysis revealed decreased levels of malondialdehyde (a marker for oxidative stress) and increased levels of glutathione (an antioxidant), indicating a shift towards reduced oxidative damage .

Data Summary

Property Value
Molecular FormulaC22H30N6OC_{22}H_{30}N_{6}O
Molecular Weight394.5 g/mol
Anticancer ActivityInhibits cell proliferation
Neuroprotective ActivityImproves cognitive function
AChE Inhibition (IC50)Low micromolar range

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Piperazine Substituent Aryl Amine Substituent Linker Type Notable Properties
Target Compound 1,2,3-Triazole 4-Methylphenyl 4-Chlorophenyl Carbonyl Rigid, high H-bond potential
4-[4-(2,3-Dimethylphenyl)piperazine-... 1,2,3-Triazole 2,3-Dimethylphenyl 4-Ethylphenyl Carbonyl Increased lipophilicity
5-(4-(2,4-Dichlorophenyl)piperazin-... 1,2,3-Triazole 2,4-Dichlorophenyl Pyridin-2-ylphenyl Pentanamide Flexible, pyridine interaction
N-(4-Chlorophenyl)-2-(4-((naphthalen-...) 1,2,3-Triazole Naphthalenyloxymethyl 4-Chlorophenyl Acetamide Aromatic stacking, lower solubility
(E)-N-[4-(4-Chlorobenzyl)-1-piperazinyl]-... Piperazine (Schiff base) 4-Chlorobenzyl 3-Methylphenyl Methanimine pH-sensitive, conformational flexibility

Research Findings and Implications

  • Receptor Selectivity : The target compound’s 4-methylphenyl-piperazine and 4-chlorophenyl groups may favor dopamine D3 receptor binding, whereas dichlorophenyl analogs (e.g., Compound 1) could target serotonin receptors .
  • Metabolic Stability : The triazole-carbonyl linkage in the target compound likely enhances resistance to enzymatic degradation compared to Schiff bases (Compound 5) or acetamide linkers (Compound 3) .

Q & A

Q. What are the established synthetic routes for N-(4-chlorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine?

The synthesis typically involves a multi-step process:

Core Formation : Construct the 1,2,3-triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Piperazine Coupling : Introduce the 4-(4-methylphenyl)piperazine moiety via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .

Chlorophenyl Attachment : Use nucleophilic aromatic substitution or Buchwald-Hartwig coupling for the N-(4-chlorophenyl) group .
Key Considerations : Optimize reaction temperatures (e.g., 60–80°C for CuAAC) and use inert atmospheres (N₂/Ar) for moisture-sensitive steps. Purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbonyl/piperazine connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]⁺) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .
  • X-ray Crystallography : Single-crystal analysis (if crystallizable) using SHELXL for refinement (space group, unit cell parameters) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO-K1) or enzyme isoforms (e.g., hCA I vs. hCA II) .
  • Stereochemical Purity : Chiral centers (if present) require enantiomeric resolution via chiral HPLC or asymmetric synthesis .
  • Solubility Artifacts : Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability under assay conditions .
    Methodological Fixes :
    • Replicate assays with independent synthetic batches.
    • Perform dose-response curves (IC₅₀/EC₅₀) to validate potency trends .

Q. What computational strategies predict the compound’s target interactions and selectivity?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., dopamine D3, carbonic anhydrase). Focus on piperazine-triazole interactions .
  • Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) .
  • Pharmacophore Mapping : Identify critical moieties (e.g., 4-chlorophenyl for hydrophobic interactions) using tools like PharmaGist .
    Validation : Compare computational results with experimental SAR data (e.g., substituent effects on IC₅₀) .

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